(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone
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Overview
Description
(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a chlorophenyl group, and a trifluoromethylphenylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone
- (4-Fluorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone
- (4-Bromophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone
Uniqueness
The uniqueness of (4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]-1-benzofuran-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3O2S/c24-16-10-8-14(9-11-16)21(28)22-19(18-6-1-2-7-20(18)29-22)13-30-17-5-3-4-15(12-17)23(25,26)27/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAFJWIPEVHUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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